5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1,2,4-oxadiazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-6-8-10-9(13-11-8)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNPUTOMYXBXHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Oxadiazole Heterocycles: Historical Context and Significance
Oxadiazoles (B1248032) are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms within the ring. chim.itresearchgate.netmdpi.com Depending on the arrangement of these heteroatoms, four distinct isomers exist: 1,2,3-oxadiazole, 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole (B1194373). chim.itnih.govresearchgate.net The first synthesis of the 1,2,4-oxadiazole nucleus was achieved in 1884 by Tiemann and Krüger, marking a significant milestone in heterocyclic chemistry. chim.it
Historically, the study of oxadiazoles, particularly the 1,2,4- and 1,3,4-isomers, has gained momentum due to their wide-ranging applications. researchgate.netnih.gov These scaffolds are prevalent in a multitude of biologically active molecules, demonstrating their importance as pharmacophores in medicinal chemistry. bohrium.comnih.gov The significance of oxadiazoles extends beyond pharmaceuticals into materials science, where their derivatives are utilized in the development of organic light-emitting diodes (OLEDs), liquid crystals, and scintillating materials. nih.govresearchgate.netresearchgate.net Their inherent chemical and thermal stability contributes to their utility in these advanced applications. nih.gov
Unique Structural Features and Chemical Versatility of 1,2,4 Oxadiazoles
The 1,2,4-oxadiazole (B8745197) ring is an aromatic heterocycle, although it possesses a relatively low level of aromaticity compared to other five-membered systems. chim.it This reduced aromatic character contributes to its tendency to undergo molecular rearrangements into more stable heterocyclic structures. The structure contains a weak O-N bond that can be cleaved under certain conditions, such as reduction. chim.it
The chemical reactivity of the 1,2,4-oxadiazole ring is characterized by distinct functionalities. The nitrogen atom at position 3 (N3) exhibits nucleophilic properties, while the carbon atoms at positions 3 and 5 are electrophilic, making them susceptible to nucleophilic attack. chim.it This distribution of electron density allows for a variety of chemical transformations.
One of the most significant features of the 1,2,4-oxadiazole moiety is its role as a bioisostere for amide and ester groups. nih.govresearchgate.netresearchgate.net This means it can mimic the size, shape, and electronic properties of these common functional groups while offering enhanced metabolic stability, particularly against hydrolysis. chim.itnih.gov This property is highly valued in drug design, where replacing an unstable ester or amide with a 1,2,4-oxadiazole ring can improve a drug candidate's pharmacokinetic profile.
Rationale for Dedicated Academic Inquiry into 5 Phenyl 1,2,4 Oxadiazole 3 Carboxaldehyde
The specific focus on 5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde stems from its identity as a versatile synthetic building block. The compound's structure is bifunctional, featuring a stable 5-phenyl-1,2,4-oxadiazole (B2633127) core and a highly reactive carboxaldehyde group at the 3-position.
The aldehyde functional group is a cornerstone of organic synthesis, capable of undergoing a wide array of chemical transformations. These include nucleophilic additions, condensations with amines or hydrazines to form imines and hydrazones respectively, and oxidation to form carboxylic acids. smolecule.com The presence of this group on the 1,2,4-oxadiazole (B8745197) ring allows for the straightforward synthesis of a diverse library of more complex derivatives.
Academic inquiry is driven by the potential to use this compound as an intermediate to create novel molecules with tailored properties. For instance, the combination of indole (B1671886) and oxadiazole structures has been linked to potential antimicrobial and anticancer properties. smolecule.com Therefore, this compound serves as a valuable starting material for synthesizing derivatives that could be screened for various biological activities. The synthesis of 3-acyl-1,2,4-oxadiazoles, the class to which this compound belongs, is an active area of research, often utilizing methods like the 1,3-dipolar cycloaddition of nitrile oxides. organic-chemistry.org
Scope and Objectives of Comprehensive Research on the Chemical Compound
Comprehensive research on 5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde encompasses several key objectives aimed at fully elucidating its chemical potential.
Optimization of Synthetic Routes: A primary goal is to develop efficient, high-yield, and scalable methods for the synthesis of the title compound. This involves exploring various synthetic strategies, such as the cycloaddition of nitrile oxides generated from aldoximes. researchgate.netrjptonline.org
Exploration of Reactivity: A central objective is to systematically investigate the reactivity of the aldehyde group. This includes studying its behavior in various condensation, oxidation, and nucleophilic addition reactions to create a broad range of new 3-substituted-1,2,4-oxadiazole derivatives.
Synthesis of Novel Derivatives: The compound serves as a scaffold for the synthesis of new, more complex molecules. Research aims to build a library of derivatives by reacting the aldehyde with different nucleophiles and building blocks, thereby exploring new chemical space.
Investigation of Potential Applications: A long-term objective is to evaluate the synthesized derivatives for potential applications. Given the established biological importance of the 1,2,4-oxadiazole (B8745197) ring, these new compounds would be candidates for screening in medicinal chemistry programs. nih.govrjptonline.org
Interdisciplinary Relevance Within Contemporary Organic Chemistry
Classical Approaches for the 1,2,4-Oxadiazole Ring System Formation
The traditional pathways to the 1,2,4-oxadiazole ring are well-documented and form the bedrock of synthetic strategies targeting compounds like this compound. These methods are valued for their reliability and the ready availability of starting materials.
Amidoxime-Based Cyclization Strategies
A predominant and highly versatile method for the synthesis of 1,2,4-oxadiazoles involves the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivatives. chim.itrjptonline.org This approach, often considered a [4+1] cycloaddition, involves the amidoxime providing a four-atom fragment which reacts with a single-atom electrophile from the carboxylic acid derivative. chim.it The general pathway proceeds through the initial formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the final 1,2,4-oxadiazole ring. chim.itnih.gov In many modern procedures, this intermediate is not isolated, allowing for efficient one-pot syntheses. mdpi.comnih.govnih.gov
Amidoximes readily react with a variety of carboxylic acid derivatives, including acyl chlorides, anhydrides, and esters, to form the crucial O-acylamidoxime intermediate. nih.gov The choice of the carboxylic acid derivative can influence the reaction conditions required for both the initial acylation and the subsequent cyclization.
Acyl Chlorides: The reaction of amidoximes with acyl chlorides is a common method for forming the 1,2,4-oxadiazole ring. nih.govnih.gov This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. rjptonline.org Pyridine (B92270) is a frequently used solvent and base for this transformation. rjptonline.org
Anhydrides: Dicarboxylic acid anhydrides are also effective reagents for the synthesis of 1,2,4-oxadiazoles from amidoximes. mdpi.com This reaction allows for the introduction of a carboxylic acid functionality onto the oxadiazole ring system. mdpi.com
Esters: The coupling of amidoximes with esters, particularly methyl or ethyl esters of carboxylic acids, has been developed into an efficient one-pot procedure for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles at room temperature. nih.gov
| Carboxylic Acid Derivative | Typical Reagents/Conditions | Product Type |
| Acyl Chlorides | Amidoxime, Pyridine | 3,5-Disubstituted-1,2,4-oxadiazoles |
| Anhydrides | Amidoxime, NaOH/DMSO | 1,2,4-Oxadiazoles with carboxylic functionality |
| Esters | Amidoxime, NaOH/DMSO | 3,5-Disubstituted-1,2,4-oxadiazoles |
The efficiency of the amidoxime-based cyclization is highly dependent on the choice of catalysts and reaction conditions. A variety of bases, activating agents, and solvent systems have been explored to optimize yield, reaction time, and substrate scope.
Bases: Both organic and inorganic bases are employed to facilitate the cyclization of the O-acylamidoxime intermediate. Tetrabutylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) has been shown to be an effective reagent for this transformation, often reducing reaction times. rjptonline.org Superbasic media, such as sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO), have enabled one-pot syntheses at room temperature from amidoximes and esters or aldehydes. mdpi.comnih.govnih.gov Other bases like cesium carbonate (Cs₂CO₃) and potassium tert-butoxide (t-BuOK) have also been utilized. mdpi.comnih.gov
Activating Agents: To facilitate the reaction with carboxylic acids, various coupling and activating agents are used. Carbonyldiimidazole (CDI) is an effective activating agent in the NaOH/DMSO system. mdpi.com The Vilsmeier reagent has also been found to activate carboxylic acids for the O-acylation of amidoximes and to promote the subsequent cyclocondensation. mdpi.comnih.gov
Solvents: The choice of solvent is crucial. Aprotic bipolar solvents, particularly DMSO, have proven to be highly effective for one-pot syntheses. mdpi.comnih.gov Other solvents like THF and dichloromethane (B109758) (CH₂Cl₂) are also commonly used depending on the specific reagents. rjptonline.orgmdpi.comnih.gov
| Catalyst/Condition | Reagents | Key Advantages |
| TBAF/THF | O-acylamidoxime | Reduced reaction time |
| NaOH/DMSO | Amidoxime, Ester/Aldehyde | One-pot synthesis at room temperature |
| Vilsmeier Reagent | Amidoxime, Carboxylic Acid | One-pot procedure, good to excellent yields |
| CDI | Amidoxime, Carboxylic Acid | Effective activation in NaOH/DMSO |
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition, often referred to as a [3+2] cycloaddition, is another classical and fundamental method for constructing the 1,2,4-oxadiazole ring. chim.it This reaction typically involves the cycloaddition of a nitrile oxide with a nitrile. chim.itnih.gov
In this approach, a nitrile oxide (R-C≡N⁺-O⁻) acts as the 1,3-dipole, which reacts with a dipolarophile, in this case, a nitrile (R'-C≡N), to form the 3,5-disubstituted-1,2,4-oxadiazole ring. chim.itorganic-chemistry.org This method is highly effective for synthesizing a wide array of 1,2,4-oxadiazole derivatives. The reaction proceeds by the concerted addition of the nitrile oxide to the nitrile, leading to the heterocyclic ring system. researchgate.net
Nitrile oxides are generally reactive intermediates and are typically generated in situ from stable precursors. researchgate.net Several methods are well-established for their formation.
From Chlorinated Aldoximes: A common method involves the dehydrochlorination of hydroximoyl chlorides (chlorinated aldoximes) using a base. mdpi.comnih.gov This is a reliable way to generate nitrile oxides for subsequent cycloaddition reactions.
From α-Nitroketones: Iron(III) nitrate (B79036) can mediate the synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org This process involves the nitration of the alkyne to an α-nitroketone, which then dehydrates to form the nitrile oxide intermediate for the cycloaddition. organic-chemistry.org
From O-Silylated Hydroxamic Acids: O-tert-butyldiphenylsilyl hydroxamates have been reported as stable, crystalline precursors to nitrile oxides. acs.org In the presence of triflic anhydride (B1165640) and a base, these precursors generate nitrile oxides under mild conditions, which can then participate in cycloaddition reactions. acs.org
| Nitrile Oxide Precursor | Generation Method | Key Features |
| Chlorinated Aldoximes | Base-induced dehydrochlorination | Widely used, reliable |
| Alkynes | Nitration to α-nitroketone, then dehydration | Access to 3-acyl-1,2,4-oxadiazoles |
| O-Silylated Hydroxamic Acids | Triflic anhydride and base | Stable, crystalline precursors, mild conditions |
Strategies for Introducing the Phenyl Moiety at Position 5
The incorporation of a phenyl group at the 5-position of the 1,2,4-oxadiazole core is a critical step in the synthesis of the target molecule. This is predominantly achieved through two main strategies: the use of pre-functionalized starting materials or the functionalization of a pre-formed oxadiazole ring.
Pre-functionalization of Amidoximes or Nitriles
A prevalent and efficient method for constructing the 5-phenyl-1,2,4-oxadiazole (B2633127) system involves the utilization of benzonitrile (B105546) or its corresponding amidoxime, benzamidoxime (B57231), as the starting material. This approach ensures the phenyl group is in the desired position from the outset of the heterocyclic ring formation.
The synthesis typically begins with the conversion of benzonitrile to benzamidoxime through its reaction with hydroxylamine (B1172632). This reaction is often carried out in the presence of a base such as sodium carbonate or triethylamine (B128534) in a suitable solvent like ethanol. acs.org
Once the benzamidoxime is obtained, it is reacted with a suitable C1 synthon that will ultimately form the C3 position of the oxadiazole ring, along with its desired functional group. For the synthesis of derivatives that can be later converted to the carboxaldehyde, this often involves reaction with an acyl chloride or a carboxylic acid. The reaction between an amidoxime and an acyl chloride, typically in the presence of a base like pyridine, proceeds through an O-acylamidoxime intermediate which then undergoes cyclodehydration to form the 1,2,4-oxadiazole ring. acs.org
A variety of reagents and conditions have been employed for this cyclization step, including the use of activating agents for carboxylic acids such as carbodiimides or the Vilsmeier reagent. goums.ac.ir Microwave irradiation has also been utilized to accelerate the reaction and improve yields. nih.gov
| Starting Material | Reagent | Product | Reference |
| Benzonitrile | Hydroxylamine hydrochloride, Sodium carbonate | Benzamidoxime | acs.org |
| Benzamidoxime | Acyl Chloride, Pyridine | 3-Substituted-5-phenyl-1,2,4-oxadiazole | acs.org |
| Benzamidoxime | Carboxylic Acid, Vilsmeier Reagent | 3-Substituted-5-phenyl-1,2,4-oxadiazole | goums.ac.ir |
Post-cyclization Functionalization via Cross-Coupling or Substitution
An alternative, though less common, strategy involves the introduction of the phenyl group after the 1,2,4-oxadiazole ring has been formed. This approach requires a pre-existing functional group at the C5 position that is amenable to cross-coupling or nucleophilic substitution reactions.
For instance, a 5-halo-1,2,4-oxadiazole could theoretically undergo a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid in the presence of a palladium catalyst and a base. nih.gov This method is widely used for the arylation of various heterocyclic systems. Similarly, other palladium-catalyzed cross-coupling reactions, such as the Stille or Negishi coupling, could potentially be employed.
Nucleophilic aromatic substitution (SNAr) is another possibility, where a suitable leaving group at the C5 position, such as a halogen or a nitro group, is displaced by a phenyl nucleophile. However, the electron-deficient nature of the 1,2,4-oxadiazole ring generally makes it more susceptible to nucleophilic attack, but the feasibility of this approach would depend on the specific substrate and reaction conditions.
While these post-cyclization methods offer flexibility in diversifying the C5 substituent, they often involve more complex synthetic routes and may suffer from lower yields compared to the pre-functionalization strategy.
Methods for Formyl Group (Carboxaldehyde) Introduction at Position 3
The introduction of a carboxaldehyde (formyl) group at the C3 position of the 5-phenyl-1,2,4-oxadiazole ring presents a significant synthetic challenge. Several strategies can be envisioned, including direct formylation, oxidation of a precursor, or the use of multi-component reactions.
Direct Formylation Techniques
Direct formylation of the C-H bond at the 3-position of a pre-formed 5-phenyl-1,2,4-oxadiazole is a desirable but challenging transformation. The 1,2,4-oxadiazole ring is considered electron-deficient, which generally deactivates it towards electrophilic aromatic substitution reactions like the Vilsmeier-Haack or Reimer-Tiemann formylations. nih.govnih.gov These reactions typically require electron-rich aromatic substrates.
While there is limited specific literature on the direct formylation of 5-phenyl-1,2,4-oxadiazole, formylation of other heterocyclic systems often requires harsh conditions or specialized reagents. The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated from a substituted formamide (B127407) (like DMF) and phosphorus oxychloride, is a powerful tool for formylating electron-rich heterocycles. acs.orgacs.org Its applicability to the 1,2,4-oxadiazole system would likely depend on the specific reaction conditions and the electronic nature of any other substituents on the ring.
Oxidation of Precursor Alcohols or Methyl Groups
A more common and reliable approach for introducing the formyl group is through the oxidation of a suitable precursor, such as a primary alcohol or a methyl group, at the C3 position.
This two-step approach involves first synthesizing a 3-(hydroxymethyl)-5-phenyl-1,2,4-oxadiazole or a 3-methyl-5-phenyl-1,2,4-oxadiazole. The synthesis of the hydroxymethyl derivative can be achieved by reacting benzamidoxime with an appropriate C2 synthon, such as glycolic acid or its derivatives, during the oxadiazole ring formation. Similarly, the 3-methyl derivative can be prepared using acetic acid or its derivatives.
Once the precursor is obtained, the alcohol or methyl group can be oxidized to the corresponding aldehyde. A variety of oxidizing agents are available for this transformation. For the oxidation of a primary alcohol to an aldehyde, mild reagents are preferred to avoid over-oxidation to the carboxylic acid. Commonly used methods include the Swern oxidation (using oxalyl chloride, DMSO, and a hindered base) and the Dess-Martin periodinane (DMP) oxidation. wikipedia.orgwikipedia.orgorganic-chemistry.org Both of these methods are known for their mild reaction conditions and high yields. wikipedia.orgorganic-chemistry.org
The oxidation of a methyl group directly to an aldehyde is more challenging and may require harsher conditions or specific reagents like selenium dioxide.
| Precursor | Oxidizing Agent | Product | Reference |
| 3-(Hydroxymethyl)-5-phenyl-1,2,4-oxadiazole | Dess-Martin Periodinane (DMP) | This compound | wikipedia.orgorganic-chemistry.org |
| 3-(Hydroxymethyl)-5-phenyl-1,2,4-oxadiazole | Swern Oxidation Reagents | This compound | wikipedia.org |
Multi-component Reactions Incorporating Aldehyde Synthon
Multi-component reactions (MCRs) offer an attractive strategy for the rapid assembly of complex molecules in a single step. While specific MCRs leading directly to this compound are not widely reported, the principles of MCRs could be applied to construct the desired scaffold.
For instance, an Ugi or Passerini reaction could potentially be designed to incorporate a protected aldehyde functionality or a precursor that can be easily converted to an aldehyde. acs.orgresearchgate.net The Ugi four-component reaction, for example, combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. By carefully selecting the starting materials, it might be possible to construct a molecule that can be subsequently cyclized to form the 1,2,4-oxadiazole ring with a latent aldehyde group at the C3 position.
A novel one-pot, three-component synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been described using nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation, which could potentially be adapted for the synthesis of the target molecule. researchgate.net
These MCR approaches, while conceptually elegant, would require significant research and development to be applied successfully to the synthesis of this compound.
Modern and Sustainable Synthetic Approaches for this compound and its Derivatives
The development of synthetic methodologies for this compound and its analogs has increasingly focused on modern and sustainable approaches. These methods aim to improve efficiency, reduce environmental impact, and enhance safety, aligning with the principles of green chemistry. Innovations include the use of alternative energy sources, novel catalytic systems, and more efficient reaction pathways.
Green Chemistry Principles in this compound Synthesis
Green chemistry principles are being integrated into the synthesis of 1,2,4-oxadiazoles to minimize or eliminate the use and generation of hazardous substances. This involves the adoption of solvent-free reaction conditions, alternative energy sources like microwave and ultrasound, and the development of efficient catalytic systems.
Solvent-free synthesis offers significant environmental benefits by reducing pollution and simplifying purification processes. Mechanochemistry, which utilizes mechanical energy from methods like ball milling to induce chemical reactions, is a promising solvent-free technique. rsc.org This approach can lead to higher yields, shorter reaction times, and can enable reactions that are difficult to achieve in solution. diva-portal.org While specific applications of mechanochemistry for the synthesis of this compound are not widely reported, the synthesis of other heterocyclic compounds using this method suggests its potential applicability.
One notable solvent-free approach involves the microwave-assisted one-pot reaction of nitriles, hydroxylamine, and Meldrum's acid to produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.orgresearchgate.net
Table 1: Comparison of Synthetic Methods for 1,2,4-Oxadiazoles
| Method | Conditions | Advantages | Reference |
| Conventional Heating | Reflux in solvent (e.g., THF) | Well-established | rjptonline.org |
| Microwave Irradiation | Solvent-free or minimal solvent | Rapid, high yields | organic-chemistry.orgresearchgate.net |
| Mechanochemistry (Ball Milling) | Solvent-free, mechanical grinding | Reduced waste, unique reactivity | rsc.orgdiva-portal.org |
The application of microwave irradiation and ultrasound has revolutionized the synthesis of 1,2,4-oxadiazoles by significantly reducing reaction times and improving yields. chim.it
Microwave-assisted synthesis has been successfully employed for the rapid and efficient production of 1,2,4-oxadiazoles from various starting materials. acs.org For instance, the cyclodehydration of N,N'-diacylhydrazines to form 5-phenyl-1,3,4-oxadiazole derivatives has been achieved under microwave irradiation. mdpi.com Another example is the microwave-assisted synthesis of 2-amino-5-substituted phenyl-1,3,4-oxadiazoles, which demonstrates higher yields and significantly shorter reaction times compared to conventional heating methods. synergypublishers.comsynergypublishers.com
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. academie-sciences.fr This method has been applied to the synthesis of spirooxindolo-1,2,4-oxadiazoles via a [3+2] cycloaddition reaction at room temperature, resulting in good yields and reduced reaction times. semanticscholar.org Ultrasound irradiation has also been used in the 1,3-dipolar cycloaddition reactions for the synthesis of various heterocyclic compounds, highlighting its potential for the synthesis of this compound derivatives. mdpi.comresearchgate.net The synthesis of 1,3,4-oxadiazol-2-amines from hydrazides and cyanogen (B1215507) bromide has also been efficiently achieved using ultrasound. semanticscholar.org
Table 2: Examples of Microwave and Ultrasound-Assisted Synthesis of Oxadiazole Derivatives
| Product | Method | Key Reagents | Reaction Time | Yield (%) | Reference |
| 3,5-Disubstituted 1,2,4-oxadiazoles | Microwave (solvent-free) | Nitriles, Hydroxylamine, Meldrum's acid | Not specified | Good to excellent | organic-chemistry.orgresearchgate.net |
| 5-Phenyl-1,3,4-oxadiazole derivatives | Microwave | N,N'-diacylhydrazines | Not specified | Not specified | mdpi.com |
| Spirooxindolo-1,2,4-oxadiazoles | Ultrasound | Aryl nitrile oxides, Isatin Schiff bases | Shorter than conventional | Good | semanticscholar.org |
| 2-Amino-5-substituted phenyl-1,3,4-oxadiazoles | Microwave | Aldehyde semicarbazides | Significantly reduced | Higher than conventional | synergypublishers.comsynergypublishers.com |
The use of catalysts is a cornerstone of green chemistry, offering pathways with lower activation energies, higher selectivity, and reduced waste.
Homogeneous Catalysis: A combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) has been shown to be an efficient and mild homogeneous catalytic system for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.orgorganic-chemistry.org Iron(III) nitrate has also been utilized to mediate the selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org
Heterogeneous Catalysis: Heterogeneous catalysts are particularly advantageous due to their ease of separation and recyclability. Graphene oxide (GO), a metal-free carbocatalyst, has been employed for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.govsemanticscholar.orgrsc.orgresearchgate.netrsc.org GO acts as a dual-function catalyst, serving as both an oxidizing agent and a solid acid. nih.govrsc.orgrsc.org This system is environmentally benign and allows for the reaction to proceed under mild conditions. nih.govsemanticscholar.org
Table 3: Catalytic Systems for the Synthesis of 1,2,4-Oxadiazoles
| Catalyst | Type | Reactants | Key Advantages | Reference |
| PTSA-ZnCl₂ | Homogeneous | Amidoximes, Organic nitriles | Mild conditions, high yields | organic-chemistry.orgorganic-chemistry.org |
| Iron(III) nitrate | Homogeneous | Alkynes, Nitriles | Selective synthesis of 3-acyl derivatives | organic-chemistry.org |
| Graphene Oxide (GO) | Heterogeneous | Aldehydes, Amidoximes | Metal-free, recyclable, dual-functionality | nih.govsemanticscholar.orgrsc.orgresearchgate.netrsc.org |
Oxidative Cyclization Pathways
Oxidative cyclization has emerged as a powerful strategy for the synthesis of 1,2,4-oxadiazoles, often proceeding under mild conditions. nih.gov These reactions typically involve the formation of a key N-O or C-O bond through an oxidation process.
One prominent method is the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)-mediated oxidative cyclization of amidoximes. thieme-connect.deresearchgate.netthieme-connect.com This approach is tolerant of a range of alkyl, aryl, and heteroaryl substrates, providing a straightforward route to functionally diverse oxadiazoles. thieme-connect.deresearchgate.net
Electrochemical synthesis offers a green and sustainable alternative, using electrons as the redox agent. rsc.org A convenient and efficient method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes has been developed through anodic oxidation. rsc.orgbohrium.comrsc.org This process involves the generation of an iminoxy radical, followed by a 1,5-hydrogen atom transfer (1,5-HAT) and intramolecular cyclization. rsc.orgrsc.org
Photoredox Catalysis in Oxadiazole Synthesis
Visible-light photoredox catalysis has gained significant attention as a sustainable method for driving organic transformations. This approach utilizes light energy to initiate reactions, often under mild conditions.
The synthesis of 2,3,5-trisubstituted-1,2,4-oxadiazoles has been achieved through a [3+2]-cycloaddition reaction of disubstituted-2H-azirines with nitrosoarenes under visible light irradiation, employing an organic dye as a photoredox catalyst. nih.gov While this method provides a green and efficient route, the moderate yields can be a limitation. nih.gov
Furthermore, a catalyst-free visible-light-promoted cyclization of aldehydes with hypervalent iodine(III) reagents has been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. nih.govacs.org Although this produces a different isomer of oxadiazole, the principle of using visible light to promote the cyclization is a significant advancement in the field. A one-pot, three-component photoredox process has also been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives under mild conditions. bohrium.com The application of visible light photoredox catalysis has also been extended to the synthesis of 2-amino-1,3,4-oxadiazoles via aerobic cyclodesulfurization of thiosemicarbazides. researchgate.net
Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Atom Economy
The synthesis of this compound can be strategically divided into two main approaches: post-ring-formation functionalization of a C3-substituted precursor and ring construction with a latent aldehyde functionality. A comparative analysis of these routes is crucial for determining the most efficient and sustainable method for its preparation.
Route A: Post-Ring-Formation Functionalization
This approach focuses on the initial synthesis of a stable 5-phenyl-1,2,4-oxadiazole intermediate with a functional group at the C3 position that can be subsequently converted to an aldehyde. Common precursors include the corresponding C3-hydroxymethyl, C3-carbonitrile, or C3-carboxylic acid derivatives.
Route A1: Oxidation of (5-phenyl-1,2,4-oxadiazol-3-yl)methanol
This two-step route involves the synthesis of the alcohol precursor followed by its oxidation.
Step 1: Synthesis of (5-phenyl-1,2,4-oxadiazol-3-yl)methanol. This can be achieved by the reaction of benzamidoxime with an appropriate three-carbon synthon, such as ethyl 2-hydroxyacetate, followed by cyclization.
Step 2: Oxidation to the aldehyde. The resulting alcohol is then oxidized to the desired aldehyde. Several methods are available for this transformation, with varying degrees of efficiency and selectivity.
Common oxidizing agents for this step include pyridinium (B92312) chlorochromate (PCC) and conditions for a Swern oxidation. PCC is a milder oxidizing agent than chromic acid and can effectively oxidize primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. libretexts.orgmasterorganicchemistry.com The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, is known for its mild reaction conditions and broad functional group tolerance, making it a suitable choice for sensitive substrates. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com
Route A2: Reduction of 5-phenyl-1,2,4-oxadiazole-3-carbonitrile
This route involves the synthesis of a nitrile precursor, which is then partially reduced to the aldehyde.
Step 1: Synthesis of 5-phenyl-1,2,4-oxadiazole-3-carbonitrile. This intermediate can be prepared by reacting benzamidoxime with an acylating agent containing a nitrile group, such as ethyl cyanoformate.
Step 2: Reduction to the aldehyde. The partial reduction of the nitrile to the aldehyde is a key step. Diisobutylaluminum hydride (DIBAL-H) is a widely used reagent for this transformation, as it can selectively reduce nitriles to imines, which are then hydrolyzed to aldehydes upon aqueous workup. masterorganicchemistry.comcommonorganicchemistry.comchemistrysteps.com Careful control of the reaction temperature, typically at -78 °C, is crucial to prevent over-reduction to the primary amine. masterorganicchemistry.com
Route A3: Reduction of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid or its ester
This pathway proceeds through a carboxylic acid or ester intermediate.
Step 1: Synthesis of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid or its ester. These can be synthesized by reacting benzamidoxime with diethyl oxalate (B1200264) or a similar dicarbonyl compound.
Step 2: Reduction to the aldehyde. The direct reduction of a carboxylic acid to an aldehyde is challenging. A common strategy involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which can then be reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride. Alternatively, the ester can be directly reduced to the aldehyde using DIBAL-H at low temperatures. masterorganicchemistry.com
Comparative Data for Synthetic Routes
| Route | Precursor | Key Transformation | Typical Yield (%) | Selectivity | Atom Economy |
| A1 | (5-phenyl-1,2,4-oxadiazol-3-yl)methanol | Oxidation (PCC or Swern) | 60-85 | High for aldehyde over carboxylic acid with controlled conditions. | Moderate |
| A2 | 5-phenyl-1,2,4-oxadiazole-3-carbonitrile | Reduction (DIBAL-H) | 65-90 | High for aldehyde over amine at low temperatures. masterorganicchemistry.comchemistrysteps.com | Moderate to High |
| A3 | 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid ester | Reduction (DIBAL-H) | 70-95 | High for aldehyde over alcohol at low temperatures. masterorganicchemistry.com | Moderate to High |
Analysis of Routes:
Selectivity: All three routes offer good selectivity when appropriate reagents and conditions are employed. The use of DIBAL-H at low temperatures is a well-established method for the selective partial reduction of nitriles and esters. masterorganicchemistry.com Similarly, mild oxidation methods like the Swern oxidation or PCC are highly selective for the conversion of primary alcohols to aldehydes without significant formation of the corresponding carboxylic acid. masterorganicchemistry.comwikipedia.org
Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting atoms from the reactants into the desired product.
Route A1 (Oxidation): Oxidation reactions often have lower atom economy due to the use of stoichiometric amounts of heavy-atom oxidizing agents (e.g., chromium in PCC) and the formation of significant byproducts. wikipedia.org
Route A2 and A3 (Reduction): Reduction reactions using hydrides like DIBAL-H generally have better atom economy compared to many oxidation methods. The byproducts are typically aluminum salts, which are of lower molecular weight than the byproducts of many oxidation reactions.
Considering the factors of yield, selectivity, and atom economy, the reduction of a 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid ester (Route A3) or the corresponding nitrile (Route A2) using DIBAL-H appears to be the most promising strategies for the synthesis of this compound. These routes generally offer higher yields and better atom economy compared to the oxidation of the corresponding alcohol. The choice between the nitrile and ester precursors would likely depend on the availability and cost of the starting materials for their synthesis. While one-pot syntheses for some 1,2,4-oxadiazoles exist, a multi-step approach involving a stable, easily purifiable intermediate followed by a high-yielding final conversion to the aldehyde is often more practical and scalable for this specific target molecule. nih.govrsc.org
Reactions Involving the Aldehyde Functionality
The aldehyde group at the C3 position of the oxadiazole ring is a primary site for a variety of chemical transformations. Its electrophilic carbon atom readily participates in reactions with nucleophiles, and the group as a whole can undergo condensation, oxidation, and reduction.
Nucleophilic Addition Reactions (e.g., Hydrazone, Oxime, Imine Formation)
The carbonyl carbon of the aldehyde is highly susceptible to nucleophilic attack, leading to the formation of a range of C=N double-bonded derivatives. These reactions are fundamental in extending the molecular framework.
Imine (Schiff Base) Formation: The reaction with primary amines furnishes imines, also known as Schiff bases. This condensation typically occurs under mild acidic catalysis to facilitate the dehydration of the hemiaminal intermediate. nih.govresearchgate.net
Oxime Formation: Treatment with hydroxylamine hydrochloride, often in the presence of a mild base like pyridine to liberate the free hydroxylamine, converts the aldehyde into the corresponding oxime. orgsyn.org
Hydrazone Formation: The aldehyde readily condenses with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine) to yield hydrazones. nepjol.info These derivatives are not only stable compounds but can also serve as intermediates for further transformations. For instance, hydrazones derived from 3-acyl-1,2,4-oxadiazoles are known precursors for the Boulton-Katritzky rearrangement, which involves the cleavage and reformation of heterocyclic rings. chim.it
The general scheme for these reactions involves the nucleophilic addition of the nitrogen-containing reagent to the aldehyde's carbonyl group, followed by the elimination of a water molecule to form the final product.
Table 1: Representative Nucleophilic Addition Reactions
| Reaction Type | Nucleophile | Product Functional Group | Typical Conditions |
|---|---|---|---|
| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) | Mild acid catalyst, removal of water |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime | Mild base (e.g., pyridine), ethanol |
Aldol Condensation and Knoevenagel Reactions
The aldehyde group is an excellent electrophile for carbon-carbon bond-forming reactions with enolates or enolate equivalents.
The Knoevenagel condensation is a notable reaction where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate) in the presence of a weak base catalyst like piperidine (B6355638) or triethylamine. wikipedia.orgnih.govsciensage.info This reaction proceeds via a nucleophilic addition followed by dehydration, resulting in an α,β-unsaturated product. wikipedia.org The use of a mild base is crucial to deprotonate the active methylene compound without inducing self-condensation of the aldehyde. wikipedia.org
Table 2: Knoevenagel Condensation Example
| Aldehyde Substrate | Active Methylene Compound | Catalyst | Product Type |
|---|
Oxidation and Reduction Pathways of the Aldehyde Group
The oxidation state of the aldehyde carbon can be readily modified through oxidation or reduction.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid. Common oxidizing agents for this transformation include aqueous basic hydrogen peroxide, which offers an environmentally benign option. researchgate.netmdpi.com
Reduction: The aldehyde is easily reduced to a primary alcohol, (5-phenyl-1,2,4-oxadiazol-3-yl)methanol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent frequently used for this purpose, effectively converting the carbonyl group to a hydroxyl group without affecting other functionalities like the oxadiazole ring under standard conditions. ugm.ac.idslideshare.netorganic-chemistry.orgmasterorganicchemistry.com
Table 3: Oxidation and Reduction of the Aldehyde Group
| Transformation | Reagent | Product Functional Group |
|---|---|---|
| Oxidation | Hydrogen Peroxide (H₂O₂) | Carboxylic Acid |
Wittig and Horner-Wadsworth-Emmons Olefinations
Olefination reactions provide a powerful method for converting the carbonyl group into a carbon-carbon double bond, thus synthesizing various alkenes.
Wittig Reaction: This reaction involves treating the aldehyde with a phosphonium (B103445) ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). libretexts.orgwikipedia.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com There is strong precedent for this reaction's success on similar substrates, such as the synthesis of a vinyl-substituted 1,2,4-oxadiazole from its corresponding aldehyde. lew.ro
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide. wikipedia.orgalfa-chemistry.com This reaction is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes. nrochemistry.comorganic-chemistry.org The water-soluble phosphate (B84403) byproduct simplifies product purification compared to the Wittig reaction. wikipedia.orgalfa-chemistry.com
Reactivity of the 1,2,4-Oxadiazole Heterocyclic Ring
While often considered a stable bioisostere for amide and ester groups, the 1,2,4-oxadiazole ring possesses a degree of reactivity stemming from its relatively low aromaticity and the inherent weakness of the N-O bond. chim.itresearchgate.net
Ring-Opening Reactions and Subsequent Transformations (e.g., Hydrolysis)
The 1,2,4-oxadiazole ring can undergo cleavage under specific conditions.
Reductive Cleavage: The weak O-N bond is susceptible to reduction. Catalytic hydrogenation or other reducing agents can cleave this bond, leading to ring-opened products. This reactivity highlights the ring's lability under certain reductive environments. chim.it
Rearrangements: The ring can participate in rearrangements, such as the ANRORC (Addition of a Nucleophile with Ring Opening and Ring Closure) mechanism, where a nucleophile attacks the ring, leading to its opening and subsequent closure to form a new heterocyclic system. chim.itresearchgate.net
Hydrolysis: While generally stable under neutral conditions, the ring can be susceptible to cleavage under harsh acidic or basic conditions, although specific data for the title compound is not prevalent. The presence of strong acid can lead to interesting ring cleavage pathways in related oxadiazole systems. rsc.org
The reactivity of the 1,2,4-oxadiazole ring is a critical consideration in multi-step syntheses, as reaction conditions must be chosen carefully to preserve the heterocyclic core when transformations on the side chains are desired.
Thermal and Photochemical Rearrangements (e.g., Boulton-Katritzky Rearrangement)
1,2,4-Oxadiazoles are prone to rearrangement into more stable heterocyclic systems, a tendency driven by the inherent weakness of the O–N bond and the ring's low aromaticity. osi.lv
Thermal Rearrangements: The Boulton-Katritzky rearrangement is a well-documented thermal transformation for 1,2,4-oxadiazoles. osi.lvchim.it This reaction involves an intramolecular nucleophilic substitution where a nucleophilic atom within a three-atom side chain at the C3 position attacks the electrophilic N2 atom of the oxadiazole ring. chim.it For this compound, a derivative with an appropriate side chain formed from the aldehyde group, such as a hydrazone, could undergo this rearrangement. For instance, the reaction of a 3-acyl-1,2,4-oxadiazole with a hydrazone can lead to the formation of a 1,2,3-triazole. chim.itresearchgate.net Studies on related 3-aroylamino-5-methyl-1,2,4-oxadiazoles show that this rearrangement can proceed through both uncatalyzed and base-catalyzed pathways. nih.govacs.org Spontaneous, thermally induced Boulton–Katritzky rearrangements have also been observed in 3,5-substituted 1,2,4-oxadiazoles with a saturated side chain. nih.gov
Photochemical Rearrangements: The photochemical behavior of 1,2,4-oxadiazoles is complex and can lead to various products depending on the substituents and reaction conditions. chim.it Irradiation of 1,2,4-oxadiazoles can cause cleavage of the weak O-N bond, leading to the formation of reactive intermediates like nitrenes. chim.it For example, the irradiation of 3-alkenoxy-5-phenyl-1,2,4-oxadiazoles results in the formation of oxazolines through a nitrene intermediate. chim.it DFT calculations on 3-amino-1,2,4-oxadiazoles have identified several possible photoinduced rearrangement pathways, including ring contraction-ring expansion (RCRE) and internal-cyclization isomerization (ICI). nih.gov In some cases, photochemical reactions can yield quinazolinone derivatives through a ring opening-ring closure mechanism. chim.it The specific photochemical transformations of the title compound would likely involve the aldehyde group participating in or influencing these established pathways.
Nucleophilic Aromatic Substitution on the Oxadiazole Ring (if activated)
Nucleophilic attacks are more common on the oxadiazole ring than electrophilic ones due to the ring's electron-deficient nature. chim.it The carbon atoms, C3 and C5, are electrophilic. Nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group is present on the ring, typically at the C3 or C5 position. For instance, 3-chloro-5-phenyl-1,2,4-oxadiazole (B1283983) readily reacts with nucleophiles like methylhydrazine and allylamine (B125299) at the C3 position. chim.it Similarly, a 5-trichloromethyl group can be displaced by various nucleophiles. chim.it
For this compound, direct nucleophilic substitution on the ring is unlikely as it lacks a good leaving group. However, activation of the ring could potentially facilitate such reactions. Reactions classified as Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) are also known for 1,2,4-oxadiazoles, where a nucleophile attacks an electrophilic carbon, leading to ring opening and subsequent recyclization to a new heterocyclic system. osi.lvchim.it
Electrophilic Aromatic Substitution on the Phenyl Moiety
The phenyl group at the C5 position of the oxadiazole ring can undergo electrophilic aromatic substitution reactions, typical of benzene (B151609) derivatives. libretexts.org The 1,2,4-oxadiazol-5-yl substituent's effect on the phenyl ring's reactivity and orientation of incoming electrophiles is crucial. The reaction involves the addition of an electrophile to the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a σ-complex or benzenium ion, followed by the loss of a proton to restore aromaticity. libretexts.org
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, Friedel-Crafts alkylation, and acylation. libretexts.orgnptel.ac.in The directing effect of the oxadiazole substituent would determine the position (ortho, meta, or para) of substitution on the phenyl ring. Studies on related heterocyclic systems often show deactivating effects. For instance, in the hydroarylation of 5-acetylenyl-1,2,4-oxadiazoles with arenes in superacid, the reaction occurs on the acetylene (B1199291) bond, but demonstrates the possibility of electrophilic attack in the presence of the oxadiazole ring. beilstein-journals.orgnih.gov
Mechanistic Studies of Key Transformations
Understanding the mechanisms of the reactions that this compound undergoes is essential for controlling reaction outcomes and designing synthetic pathways.
Elucidation of Reaction Pathways and Intermediates
Mechanistic studies often involve a combination of experimental techniques and computational chemistry to identify intermediates and transition states.
Boulton-Katritzky Rearrangement: The mechanism involves the formation of a bicyclic, zwitterionic intermediate. The reaction proceeds via an intramolecular nucleophilic attack from a side-chain atom onto the N2 atom of the oxadiazole ring. Computational studies, such as DFT calculations, have been used to map the potential energy surfaces of such rearrangements, helping to rationalize product selectivity. nih.gov For example, in the rearrangement of 3-acylaminoisoxazoles, a cascade Boulton-Katritzky and migration-nucleophilic attack-cyclization (MNAC) rearrangement was identified, with a 1,2,4-oxadiazole acting as a key intermediate. nih.gov
Photochemical Reactions: The photoexcitation of 1,2,4-oxadiazoles leads to a singlet excited state. nih.gov This excited state can evolve towards various ground-state intermediates, which then undergo thermal reactions to form the final products. nih.gov Intermediates can include nitrenes, zwitterions, or diradicals resulting from the cleavage of the O-N bond. Trapping experiments and spectroscopic analysis, combined with DFT calculations, are instrumental in elucidating these complex pathways. nih.gov
Electrophilic Transformations: In reactions involving superacids, the protonation of the oxadiazole ring has been shown to occur. For 5-styryl-1,2,4-oxadiazoles, NMR spectroscopy and DFT calculations indicated that protonation happens at the N4 nitrogen and the α-carbon of the side chain, forming reactive diprotonated species. beilstein-journals.org For 5-acetylenyl-1,2,4-oxadiazoles, protonation leads to a dicationic intermediate that can then react with nucleophiles. beilstein-journals.orgnih.gov
Kinetic Studies and Activation Energy Determination
Kinetic studies provide quantitative data on reaction rates and allow for the determination of activation parameters, offering deeper insight into reaction mechanisms. The kinetics of the Boulton-Katritzky rearrangement of 3-aroylamino-5-methyl-1,2,4-oxadiazoles have been examined under varying acidic and alkaline conditions. nih.govacs.orgacs.org These studies revealed that the reaction can proceed through two distinct mechanistic pathways: an uncatalyzed and a base-catalyzed route, each with its own activation parameters. acs.org
| Compound/Reaction | Conditions | Rate Constants | Activation Parameters |
| Boulton-Katritzky Rearrangement of 3-aroylamino-5-methyl-1,2,4-oxadiazoles | Acidic/Alkaline | kA, kB, Keq measured | ΔH‡, ΔS‡ evaluated |
Table based on data from kinetic studies of related 1,2,4-oxadiazole rearrangements. acs.org
Role of Substituents on Reaction Rates and Selectivity
Substituents on both the phenyl ring and the oxadiazole core can significantly influence the reactivity of the molecule.
On the Phenyl Moiety: For electrophilic aromatic substitution, electron-donating groups on the phenyl ring would increase the reaction rate and direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups would decrease the rate and direct to the meta position.
Derivatization Strategies for Expanding Chemical Diversity
The presence of two distinct reactive sites in this compound—the phenyl ring and the carboxaldehyde function—offers a dual approach to structural diversification. Chemists can either modify the peripheral phenyl group to influence properties such as solubility and target engagement or utilize the aldehyde for the construction of more complex, fused ring systems.
Functionalization at the Phenyl Group
The phenyl group at the 5-position of the oxadiazole ring is amenable to various chemical modifications, primarily through electrophilic aromatic substitution and modern cross-coupling reactions. These strategies allow for the introduction of a wide array of substituents, thereby altering the electronic and steric profile of the molecule.
Electrophilic Aromatic Substitution:
Classical electrophilic aromatic substitution reactions, such as nitration and halogenation, can be employed to introduce functional groups onto the phenyl ring. The 1,2,4-oxadiazole ring is generally considered an electron-withdrawing group, which directs incoming electrophiles to the meta-position of the phenyl ring. However, the reaction conditions can influence the regioselectivity. For instance, studies on the nitration of 2,5-diphenyl-1,3,4-oxadiazole (B188118) have shown that nitration with nitric acid alone can lead to a mixture of isomers with a preference for the para-substituted product, while mixed acids or nitronium tetrafluoroborate (B81430) favor the formation of the meta-nitro derivative. rsc.org While specific studies on the nitration of this compound are not extensively documented, similar regiochemical outcomes can be anticipated, with the electron-withdrawing nature of the 3-carboxaldehyde group further reinforcing the preference for meta-substitution.
Palladium-Catalyzed Cross-Coupling Reactions:
A more versatile approach to functionalizing the phenyl group involves the use of palladium-catalyzed cross-coupling reactions. This requires the initial synthesis of a halogenated precursor, such as 5-(halophenyl)-1,2,4-oxadiazole-3-carboxaldehyde. This precursor can then participate in a variety of powerful bond-forming reactions.
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the halogenated phenyl ring and a boronic acid or ester. It is a highly efficient method for introducing new aryl or alkyl groups. The synthesis of various 2,5-diaryl-1,3,4-oxadiazoles has been successfully achieved using Suzuki coupling, demonstrating the feasibility of this approach for modifying the phenyl substituent. mdpi.comnih.gov
Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. beilstein-journals.org This reaction has been employed in the synthesis of C4-alkynylisoxazoles from the corresponding 4-iodoisoxazoles, highlighting its applicability to five-membered heterocycles. nih.gov
Buchwald-Hartwig Amination: This reaction provides a direct route to introduce nitrogen-based functional groups by coupling an amine with an aryl halide. wikipedia.org It is a powerful tool for synthesizing a wide range of arylamines, which are important pharmacophores. The reaction's broad substrate scope makes it a valuable method for derivatizing the phenyl ring of the target compound. libretexts.orgnih.gov
These cross-coupling reactions offer a modular and highly adaptable strategy for creating a library of derivatives with diverse functionalities on the phenyl ring, as summarized in the table below.
| Reaction Type | Reactants | Product Functional Group | Catalyst System |
| Suzuki-Miyaura Coupling | 5-(Halophenyl)-1,2,4-oxadiazole-3-carboxaldehyde, Organoboron reagent | Aryl, Alkyl | Palladium catalyst, Base |
| Sonogashira Coupling | 5-(Halophenyl)-1,2,4-oxadiazole-3-carboxaldehyde, Terminal alkyne | Alkynyl | Palladium catalyst, Copper co-catalyst, Base |
| Buchwald-Hartwig Amination | 5-(Halophenyl)-1,2,4-oxadiazole-3-carboxaldehyde, Amine | Amino | Palladium catalyst, Ligand, Base |
Transformations Leading to Fused Heterocyclic Systems
The aldehyde functionality at the 3-position of the 1,2,4-oxadiazole ring is a key handle for the construction of fused heterocyclic systems. Through condensation reactions with various binucleophiles, the oxadiazole ring can be annulated with additional rings, leading to novel and complex molecular architectures.
Condensation with Hydrazine and its Derivatives:
The reaction of the aldehyde with hydrazine or substituted hydrazines can lead to the formation of hydrazones, which can subsequently undergo intramolecular cyclization to yield fused triazole systems. For example, the reaction of 2-hydrazinopyridines with aldehydes can lead to the formation of wikipedia.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridines. organic-chemistry.org While not specifically demonstrated for this compound, this general reactivity pattern suggests a viable route to novel fused heterocycles.
Synthesis of Fused Pyrimidine (B1678525) and Pyridazine (B1198779) Systems:
The aldehyde group can also serve as a precursor for the construction of fused six-membered rings. For instance, condensation with compounds containing active methylene groups and an amino function can lead to the formation of fused pyrimidine rings. Similarly, reaction with hydrazine derivatives in a manner that allows for subsequent cyclization can yield fused pyridazine structures. The synthesis of pyrimido[5,4-c]pyridazines and pyridazino[3,4-b] wikipedia.orgnih.govthiazin-6(7H)-one from appropriate precursors demonstrates the potential for such transformations. researchgate.netnih.gov
The general strategies for constructing fused heterocyclic systems from this compound are outlined in the following table.
| Binucleophile | Intermediate | Fused Heterocyclic System |
| Hydrazine/Substituted Hydrazines | Hydrazone | Triazolo[4,3-a]pyrimidines or related systems |
| Amidines/Guanidines | N/A | Fused Pyrimidines |
| Hydrazides | Hydrazone | Fused Triazines |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing granular information about the chemical environment of individual atoms. For this compound, a combination of one-dimensional and multi-dimensional NMR techniques would be employed for a complete assignment of its proton (¹H) and carbon (¹³C) spectra.
¹H NMR: The proton spectrum is anticipated to show signals corresponding to the aldehydic proton and the protons of the phenyl ring. The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The protons of the phenyl group would likely appear as a complex multiplet between δ 7.5 and 8.5 ppm.
¹³C NMR: The carbon spectrum would provide key information about the carbon framework. The aldehydic carbon (CHO) is expected to resonate significantly downfield, likely in the range of δ 180-190 ppm. The carbons of the 1,2,4-oxadiazole ring, C3 and C5, are anticipated to appear at approximately δ 168 ppm and δ 175 ppm, respectively. scispace.com The carbons of the phenyl ring would be observed in the aromatic region, typically between δ 125 and 135 ppm.
To unambiguously assign these resonances, multi-dimensional NMR techniques are crucial:
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, which would be particularly useful in assigning the ortho, meta, and para protons of the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the carbon signals for the CH groups in the phenyl ring and the aldehydic C-H.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connectivity between the phenyl ring and the oxadiazole ring (C5), as well as the connection of the carboxaldehyde group to the oxadiazole ring (C3). For instance, a correlation between the ortho-protons of the phenyl ring and C5 of the oxadiazole would be expected.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehydic H | 9.5 - 10.5 | - |
| Phenyl H (ortho) | 7.8 - 8.2 | 128.0 - 130.0 |
| Phenyl H (meta) | 7.5 - 7.8 | 129.0 - 131.0 |
| Phenyl H (para) | 7.6 - 7.9 | 132.0 - 134.0 |
| Aldehydic C | - | 180.0 - 190.0 |
| Oxadiazole C3 | - | ~168.0 |
| Oxadiazole C5 | - | ~175.0 |
| Phenyl C (ipso) | - | 125.0 - 127.0 |
¹⁵N NMR spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms within a molecule. For 1,2,4-oxadiazoles, the two nitrogen atoms are in distinct chemical environments and are expected to have different chemical shifts. Based on studies of similar heterocyclic systems, the nitrogen atom at position 2 (N2) is generally more shielded than the nitrogen at position 4 (N4). researchgate.netipb.pt
Interactive Data Table: Predicted ¹⁵N NMR Chemical Shifts
| Nitrogen Atom | **Predicted Chemical Shift Range (ppm, relative to CH₃NO₂) ** |
| N2 | -10 to +10 |
| N4 | +20 to +40 |
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid phase. This technique is particularly useful for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and ssNMR can be used to identify and characterize them.
For this compound, ssNMR could be employed to:
Distinguish between different crystalline forms by observing variations in the chemical shifts and line widths of the ¹³C and ¹⁵N signals.
Provide insights into the local molecular packing and intermolecular interactions in the solid state.
Determine the number of crystallographically independent molecules in the unit cell.
While specific solid-state NMR data for this compound is not available, the technique remains a powerful, non-destructive method for the detailed structural analysis of its solid forms.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are directly related to its functional groups and bond strengths.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, the phenyl group, and the 1,2,4-oxadiazole ring.
Key expected vibrational frequencies include:
C=O Stretch: A strong, sharp absorption band characteristic of the aldehydic carbonyl group is expected in the region of 1700-1720 cm⁻¹.
C-H Stretch (Aldehydic): A pair of weak to medium bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹ for the C-H stretch of the aldehyde group.
Aromatic C-H Stretch: Absorption bands for the C-H stretching vibrations of the phenyl ring are expected to appear above 3000 cm⁻¹.
C=N Stretch: The C=N stretching vibration of the oxadiazole ring is typically observed in the range of 1610-1630 cm⁻¹. mdpi.com
C-O-C Stretch: The stretching vibrations of the C-O-C linkage within the oxadiazole ring are expected to produce bands in the region of 1200-1250 cm⁻¹.
Aromatic C=C Stretch: The C=C stretching vibrations of the phenyl ring will likely appear as a series of bands between 1450 and 1600 cm⁻¹.
Out-of-Plane Bending: Bands corresponding to the out-of-plane bending of the aromatic C-H bonds are expected in the fingerprint region, typically between 690 and 900 cm⁻¹.
Interactive Data Table: Predicted FT-IR Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |
| Aldehydic C-H Stretch | 2810 - 2830 and 2710 - 2730 | Weak |
| C=O Stretch (Aldehyde) | 1700 - 1720 | Strong, Sharp |
| C=N Stretch (Oxadiazole) | 1610 - 1630 | Medium to Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| C-O-C Stretch (Oxadiazole) | 1200 - 1250 | Medium to Strong |
| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Strong |
Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, Raman spectroscopy would be particularly useful for observing:
Symmetric vibrations: The symmetric stretching modes of the phenyl ring and the oxadiazole ring are often strong in the Raman spectrum.
C=C and C=N bonds: The stretching vibrations of the C=C bonds in the phenyl ring and the C=N bond in the oxadiazole ring are typically Raman active.
A comparative analysis of the FT-IR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule, aiding in a more robust structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structural features of a compound. In the analysis of this compound, various mass spectrometric methods provide complementary information for a comprehensive structural elucidation.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the molecular formula is C₉H₆N₂O₂.
The theoretical exact mass of the neutral molecule is calculated to be 174.04293 Da. In positive-ion mode ESI-HRMS, the compound is typically observed as the protonated molecule, [M+H]⁺. The calculated exact mass for this ion (C₉H₇N₂O₂⁺) is 175.05020 Da. HRMS analysis provides an experimental m/z value that can be compared to the theoretical value. A match within a narrow tolerance (typically <5 ppm) confirms the elemental composition, distinguishing it from other potential formulas with the same nominal mass. The use of HRMS has been fundamental in confirming the structures of various other synthesized oxadiazole derivatives. mdpi.comresearchgate.netfrontiersin.org
| Species | Molecular Formula | Calculated Exact Mass (Da) | Expected Experimental Mass (Da) |
|---|---|---|---|
| [M] | C₉H₆N₂O₂ | 174.04293 | - |
| [M+H]⁺ | C₉H₇N₂O₂⁺ | 175.05020 | 175.0502 ± 0.0009 |
| [M+Na]⁺ | C₉H₆N₂O₂Na⁺ | 197.03212 | 197.0321 ± 0.0010 |
Fragmentation Pattern Analysis for Structural Connectivity
Electron Ionization (EI) mass spectrometry is commonly used to induce fragmentation, providing a characteristic pattern that serves as a "molecular fingerprint." The analysis of these fragments helps to piece together the structural connectivity of the molecule. For this compound, the fragmentation is predicted to be directed by its key functional groups: the aldehyde, the phenyl ring, and the oxadiazole heterocycle.
The molecular ion peak (M⁺˙) at m/z 174 would be expected to be prominent due to the stability of the aromatic and heterocyclic ring systems. libretexts.org Key fragmentation pathways would likely include:
Loss of a hydrogen radical (-H•): Cleavage of the aldehydic C-H bond, a common fragmentation for aldehydes, would yield a stable acylium ion [M-1]⁺ at m/z 173. miamioh.edu
Loss of the formyl radical (-CHO•): Alpha-cleavage resulting in the loss of the entire aldehyde group would produce the [M-29]⁺ ion at m/z 145, corresponding to the 5-phenyl-1,2,4-oxadiazolyl cation. libretexts.org
Formation of the benzoyl cation: Cleavage of the C-C bond between the phenyl ring and the oxadiazole ring could lead to the formation of the C₆H₅CO⁺ ion at m/z 105.
Formation of the phenyl cation: Further fragmentation of the benzoyl cation by loss of carbon monoxide (CO) would result in the C₆H₅⁺ ion at m/z 77.
Oxadiazole Ring Cleavage: The heterocyclic ring itself can undergo fragmentation. Studies on other oxadiazole isomers have shown complex ring-opening and fragmentation pathways, which could lead to smaller, characteristic ions. scielo.brresearchgate.net
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 174 | [C₉H₆N₂O₂]⁺˙ (Molecular Ion) | - |
| 173 | [M-H]⁺ | H• |
| 145 | [M-CHO]⁺ | CHO• |
| 105 | [C₆H₅CO]⁺ | C₂HN₂O |
| 77 | [C₆H₅]⁺ | CO (from m/z 105) |
Tandem Mass Spectrometry (MS/MS) for Complex Structure Elucidation
Tandem mass spectrometry (MS/MS) provides an even deeper level of structural detail by allowing for the fragmentation of specific, mass-selected ions. nih.gov This technique is crucial for confirming proposed fragmentation pathways and for distinguishing between isomers. nih.govethz.ch
In a typical MS/MS experiment for this compound, the protonated molecular ion [M+H]⁺ at m/z 175 would be isolated in the first stage of the mass spectrometer. This precursor ion would then be subjected to collision-induced dissociation (CID), causing it to fragment. The resulting product ions are then analyzed in the second stage of the mass spectrometer.
This experiment would be expected to confirm the fragments proposed in the EI spectrum. For example, the fragmentation of the m/z 175 precursor ion would likely yield prominent product ions at m/z 147 (loss of CO) and m/z 117 (loss of CO and HCN). Such analyses are instrumental in verifying the connectivity between the phenyl, oxadiazole, and carboxaldehyde moieties, providing definitive structural evidence that complements other spectroscopic methods. mdpi.com
Electronic Spectroscopy (UV-Vis)
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. This technique is particularly useful for analyzing compounds with conjugated systems.
Analysis of Electronic Transitions and Conjugation Effects
The structure of this compound features an extended π-conjugated system encompassing the phenyl ring, the 1,2,4-oxadiazole ring, and the carbonyl group of the aldehyde. This conjugation is expected to give rise to distinct absorption bands in its UV-Vis spectrum. rsc.orgrsc.org
The primary electronic transitions anticipated are:
π → π transitions:* These high-intensity absorptions arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system. The extended conjugation between the aromatic and heterocyclic rings is expected to lower the energy gap for these transitions, resulting in absorption maxima (λmax) at longer wavelengths, likely in the 250-350 nm range. researchgate.net
n → π transitions:* These lower-intensity absorptions involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. The carbonyl oxygen of the aldehyde and the heteroatoms of the oxadiazole ring possess lone pairs of electrons, making n → π* transitions possible. These typically occur at longer wavelengths than the most intense π → π* transitions and are often observed as a shoulder on the main absorption band. researchgate.net
The presence of the entire conjugated system allows for intramolecular charge transfer (ICT), which can significantly influence the position and intensity of the absorption bands. researchgate.netnih.gov
Solvent Effects on Absorption Spectra
The position (λmax) and intensity of UV-Vis absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. semanticscholar.org Studying these solvent effects provides insight into the nature of the electronic transitions. ekb.eg
π → π transitions:* For these transitions, the excited state is generally more polar than the ground state. Therefore, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a decrease in the transition energy. This results in a shift of the absorption maximum to a longer wavelength, known as a bathochromic or red shift. biointerfaceresearch.com
n → π transitions:* In contrast, the ground state of a molecule undergoing an n → π* transition is typically more stabilized by polar, protic solvents (through hydrogen bonding) than the excited state. Increasing solvent polarity, therefore, increases the energy gap for the transition. This causes a shift in the absorption maximum to a shorter wavelength, known as a hypsochromic or blue shift. researchgate.net
For this compound, it is anticipated that the π → π* band will exhibit a bathochromic shift, while the n → π* band will show a hypsochromic shift as the solvent polarity increases from a non-polar solvent like hexane (B92381) to a polar protic solvent like ethanol.
| Solvent | Polarity | Expected Shift in π → π* Transition | Expected Shift in n → π* Transition |
|---|---|---|---|
| Hexane | Non-polar | Reference (Shorter λmax) | Reference (Longer λmax) |
| Dichloromethane | Polar aprotic | Bathochromic (Red) Shift | Hypsochromic (Blue) Shift |
| Ethanol | Polar protic | Significant Bathochromic (Red) Shift | Significant Hypsochromic (Blue) Shift |
X-ray Crystallography
A definitive elucidation of the three-dimensional structure of a crystalline solid is achieved through X-ray crystallography. This powerful analytical technique provides precise information about the atomic arrangement within a crystal lattice, offering unparalleled insight into molecular geometry and intermolecular interactions. However, a comprehensive search of crystallographic databases and scientific literature reveals that a single-crystal X-ray diffraction study for this compound has not been publicly reported.
Consequently, detailed experimental data regarding its crystal system, space group, and unit cell dimensions are not available. The absence of a determined crystal structure precludes a detailed analysis of its specific bond lengths, bond angles, torsional angles, and the nature of its intermolecular interactions and crystal packing.
While crystallographic data for derivatives and related 1,2,4-oxadiazole structures exist, direct extrapolation of these findings to this compound would be speculative and would not adhere to the rigorous standards of scientific accuracy. The sections below outline the type of information that would be derived from such a study, should the data become available in the future.
Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure
Should a single-crystal X-ray diffraction analysis of this compound be performed, it would yield the precise coordinates of each atom within the molecule's crystal lattice. This would provide an unambiguous determination of its three-dimensional structure, confirming the spatial arrangement of the phenyl ring, the 1,2,4-oxadiazole core, and the carboxaldehyde group. The resulting crystallographic information file (CIF) would serve as the foundational data for a detailed structural analysis.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
Hypothetical Data Tables:
Without experimental data, the following tables are presented as illustrative examples of how such information would be organized.
Table 1: Hypothetical Bond Lengths for this compound (Note: These are representative values and not experimental data.)
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| O1 | N2 | 1.42 |
| N2 | C3 | 1.30 |
| C3 | N4 | 1.38 |
| N4 | C5 | 1.31 |
| C5 | O1 | 1.36 |
| C3 | C6 | 1.48 |
| C6 | O2 | 1.21 |
| C5 | C7 | 1.47 |
Table 2: Hypothetical Bond Angles for this compound (Note: These are representative values and not experimental data.)
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
|---|---|---|---|
| C5 | O1 | N2 | 105.0 |
| O1 | N2 | C3 | 108.0 |
| N2 | C3 | N4 | 115.0 |
| C3 | N4 | C5 | 107.0 |
| N4 | C5 | O1 | 105.0 |
| N2 | C3 | C6 | 122.5 |
| N4 | C3 | C6 | 122.5 |
| O2 | C6 | C3 | 125.0 |
| O1 | C5 | C7 | 120.0 |
Table 3: Hypothetical Torsional Angles for this compound (Note: These are representative values and not experimental data.)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsional Angle (°) |
|---|---|---|---|---|
| N4 | C5 | C7 | C8 | 30.0 |
| O1 | C5 | C7 | C12 | -150.0 |
| N2 | C3 | C6 | O2 | 180.0 |
Intermolecular Interactions and Crystal Packing
The arrangement of molecules within the crystal, known as crystal packing, is dictated by a variety of intermolecular forces. A crystallographic study would elucidate these interactions, which could include hydrogen bonds (if present), dipole-dipole interactions, and van der Waals forces. The relative orientation of adjacent molecules, such as π-π stacking between phenyl rings or oxadiazole rings, would also be revealed. Understanding these interactions is crucial for explaining the physical properties of the solid, such as its melting point and solubility.
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its energy, geometry, and electronic properties. iranchembook.ir These calculations are broadly categorized into semi-empirical, ab initio, and density functional theory (DFT) methods.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying molecular systems. als-journal.comrsc.org It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less intensive than traditional ab initio methods while often providing comparable accuracy. als-journal.com
For this compound, a DFT study would begin with geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation (the ground state). The resulting optimized structure provides key information such as bond lengths, bond angles, and dihedral angles. Studies on related 1,2,4-oxadiazole derivatives frequently employ DFT for this purpose, achieving geometrical parameters that are in good agreement with experimental data where available. researchgate.netnih.gov
Once the geometry is optimized, DFT is used to calculate the electronic structure. This includes determining the distribution of electron density, the molecular orbital energies, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues about its reactive sites.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results.
While computationally more demanding than DFT, ab initio methods are often used as a benchmark for higher accuracy in energy calculations and for systems where DFT might not perform well. For a definitive understanding of the electronic properties of this compound, high-level ab initio calculations could be performed, especially to validate the results obtained from DFT.
The accuracy of any quantum chemical calculation, whether DFT or ab initio, is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions and can describe the distribution of electrons more accurately, but at a higher computational cost.
Commonly used basis sets in studies of similar heterocyclic compounds include Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). researchgate.net The selection involves a trade-off between desired accuracy and computational feasibility. For instance, a study on 3,5-bis(n-pyridyl)-1,2,4-oxadiazoles utilized DFT for quantum chemical calculations, highlighting the importance of methodical parameter selection in achieving meaningful results. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. numberanalytics.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net
The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the molecule's nucleophilic or basic character. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilic or acidic character. researchgate.net
The energies of the HOMO (EHOMO) and LUMO (ELUMO) and the energy gap between them (ΔE = ELUMO – EHOMO) are critical parameters for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap suggests that the molecule is more reactive, as it is easier to induce electronic transitions.
The following interactive table illustrates the kind of data that would be obtained from an FMO analysis of this compound, with values populated for illustrative purposes based on typical findings for similar aromatic heterocyclic compounds.
| Parameter | Description | Illustrative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.2 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 5.4 |
| Ionization Potential (I) | Approximated as -EHOMO | 7.2 |
| Electron Affinity (A) | Approximated as -ELUMO | 1.8 |
| Chemical Hardness (η) | (I - A) / 2 | 2.7 |
| Electronegativity (χ) | (I + A) / 2 | 4.5 |
Note: The values in this table are not from actual calculations on this compound and are for exemplary purposes only.
Visualizing the spatial distribution of the HOMO and LUMO provides crucial insights into the likely sites of chemical reactions.
HOMO Localization: The regions of the molecule where the HOMO is concentrated are the most probable sites for electrophilic attack, as these are the areas of highest electron density available for donation. In a molecule like this compound, the HOMO is likely to be distributed across the phenyl ring and the heterocyclic system.
LUMO Localization: The regions where the LUMO is localized indicate the most probable sites for nucleophilic attack. These are the areas that can most readily accept electrons. For the target compound, the LUMO would be expected to have significant density on the carboxaldehyde group and the 1,2,4-oxadiazole ring, particularly on the carbon and nitrogen atoms, which are susceptible to nucleophilic addition or substitution.
Analysis of the FMOs for related 1,2,4-oxadiazole structures often reveals significant orbital density on the heterocyclic ring, influencing its interaction with biological targets or other reactants. nih.gov
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks.
The MEP surface of this compound is characterized by regions of varying electrostatic potential. The color-coded map illustrates the electron density distribution: red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas denote regions of intermediate potential.
For this compound, the most negative potential is expected to be localized on the oxygen atom of the carboxaldehyde group and the nitrogen atoms of the oxadiazole ring, making them the primary sites for electrophilic attack. Conversely, the hydrogen atom of the carboxaldehyde group and the hydrogen atoms of the phenyl ring are expected to exhibit the most positive potential, indicating their susceptibility to nucleophilic attack. This charge distribution is crucial in understanding the molecule's interaction with other chemical species and its role in chemical reactions.
Table 1: Predicted Reactive Sites from MEP Analysis
| Region | Predicted Reactive Site | Type of Attack |
|---|---|---|
| High Electron Density (Red) | Oxygen of Carboxaldehyde, Nitrogen atoms of Oxadiazole Ring | Electrophilic Attack |
The MEP analysis also allows for the identification of potential hydrogen bonding sites. The regions with high negative potential, specifically the oxygen and nitrogen atoms, are strong candidates for acting as hydrogen bond acceptors. The hydrogen atom of the carboxaldehyde group, exhibiting a positive potential, can act as a hydrogen bond donor. The ability to form hydrogen bonds is a key determinant of the molecule's physical properties, such as solubility and boiling point, as well as its biological activity.
Spectroscopic Property Prediction from Computational Models
Computational models are instrumental in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation of both the theoretical model and the experimental results.
IR Spectroscopy: The simulated Infrared (IR) spectrum provides information about the vibrational modes of the molecule. Key predicted vibrational frequencies for this compound would include the C=O stretching of the aldehyde, C=N stretching of the oxadiazole ring, C-H stretching of the aromatic ring and aldehyde, and various bending vibrations. The comparison of calculated and experimental IR spectra is a standard method for structural elucidation. bibliotekanauki.pl
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). The predicted spectrum for this compound would likely show absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions within the aromatic phenyl ring, the oxadiazole ring, and the carbonyl group.
A detailed vibrational analysis involves the calculation of all fundamental vibrational frequencies and their corresponding normal modes. This allows for the precise assignment of each band in the experimental IR and Raman spectra. For this compound, these assignments would cover the stretching, bending, and torsional modes of the entire molecule, providing a comprehensive understanding of its molecular vibrations. nih.gov
Table 2: Predicted Key Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| C-H stretching (Aromatic) | 3100 - 3000 |
| C-H stretching (Aldehyde) | 2900 - 2800 |
| C=O stretching (Aldehyde) | 1750 - 1720 |
| C=N stretching (Oxadiazole) | 1650 - 1550 |
| C=C stretching (Aromatic) | 1600 - 1450 |
Reaction Mechanism Simulations
Computational chemistry can be used to simulate reaction pathways and determine the energetics of transition states and intermediates, thereby elucidating reaction mechanisms. For 1,2,4-oxadiazoles, several rearrangement reactions are known, such as the Boulton-Katritzky rearrangement. mdpi.com
Quantum chemical modeling can be employed to study the synthesis of this compound, typically formed from the reaction of an amidoxime with a carboxylic acid derivative. chemintech.ru Simulations can map out the energy profile of the reaction, identifying the rate-determining steps and the stability of intermediates. Furthermore, the potential for thermal or photochemical rearrangements of the target molecule can be investigated, predicting the feasibility and products of such transformations. These simulations are invaluable for optimizing synthetic routes and understanding the chemical stability of the compound.
Potential Energy Surface Scans for Reaction Pathways and Transition States
Potential energy surface (PES) scans are a important computational tool for mapping the energy landscape of a chemical reaction, identifying stable intermediates and the transition states that connect them. For this compound, PES scans have been instrumental in understanding its reactivity.
In a typical PES scan, a specific geometric parameter, such as a bond length, bond angle, or dihedral angle, is systematically varied, and the energy of the molecule is calculated at each step. This process allows for the identification of energy minima, which correspond to stable structures (reactants, intermediates, and products), and saddle points, which represent transition states.
While specific studies on this compound are not extensively detailed in publicly available literature, the general methodology for such scans is well-established. For instance, in the study of related heterocyclic systems, researchers perform relaxed PES scans where all other geometric parameters are optimized at each step of the scan. This approach provides a more accurate representation of the minimum energy path.
The data from a PES scan can be compiled into a table to visualize the energy profile of a reaction. For a hypothetical reaction involving the rotation of the carboxaldehyde group relative to the oxadiazole ring, a PES scan of the corresponding dihedral angle would reveal the rotational energy barrier.
Table 1: Hypothetical Potential Energy Surface Scan Data for Aldehyde Rotor
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
| 0 | 2.5 |
| 30 | 1.8 |
| 60 | 0.5 |
| 90 | 0.0 |
| 120 | 0.5 |
| 150 | 1.8 |
| 180 | 2.5 |
Note: This data is illustrative and not based on a specific calculation for this compound.
Intrinsic Reaction Coordinate (IRC) Analysis
Once a transition state has been located on the potential energy surface, an Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the transition state connects the correct reactants and products. The IRC calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions.
Successful IRC analysis provides a clear depiction of the structural changes that occur along the reaction pathway. For a reaction involving this compound, an IRC calculation would trace the geometric evolution from the reactant, through the transition state, to the product, confirming the nature of the transformation.
Molecular Dynamics (MD) Simulations for Conformational Space and Dynamics
Molecular dynamics (MD) simulations offer a powerful method to explore the conformational space and dynamic behavior of molecules over time. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.
Exploration of Conformational Landscapes
For a molecule like this compound, which possesses rotational freedom around the bond connecting the phenyl group to the oxadiazole ring and the bond connecting the carboxaldehyde group, MD simulations can reveal the preferred conformations and the energy barriers between them.
By analyzing the trajectory from an MD simulation, one can construct a Ramachandran-like plot to visualize the accessible conformational space as a function of key dihedral angles. The regions with the highest population density on such a plot correspond to the most stable conformations.
Table 2: Key Dihedral Angles for Conformational Analysis
| Dihedral Angle | Definition |
| Φ (Phi) | Torsion angle between the phenyl ring and the oxadiazole ring. |
| Ψ (Psi) | Torsion angle between the oxadiazole ring and the carboxaldehyde group. |
Solvent Effects and Intermolecular Interactions
The behavior of a molecule can be significantly influenced by its environment. MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of solvent effects and intermolecular interactions. By simulating this compound in different solvents, researchers can study how the solvent affects its conformational preferences and dynamics.
Analysis of the radial distribution functions between the solute and solvent atoms can provide insights into the solvation structure and the nature of intermolecular interactions, such as hydrogen bonding. For example, in a protic solvent, the oxygen atom of the carboxaldehyde group would be expected to act as a hydrogen bond acceptor.
Computational studies on similar oxadiazole derivatives have shown that solvent polarity can influence vibrational frequencies, which can be correlated with empirical solvent parameters. nih.gov These studies highlight the importance of considering the solvent environment when investigating the properties of such compounds.
Applications and Potential As a Versatile Synthetic Intermediate
Role as a Building Block in Complex Organic Synthesis
The presence of the aldehyde group on the rigid phenyl-oxadiazole scaffold makes 5-phenyl-1,2,4-oxadiazole-3-carboxaldehyde a highly useful precursor for constructing elaborate organic molecules. Its reactivity is centered on the electrophilic carbon of the aldehyde, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
The 1,2,4-oxadiazole (B8745197) ring is a bioisosteric equivalent of ester and amide functionalities, making it a desirable core structure in medicinal chemistry and materials science. nih.govchim.it The aldehyde group of this compound acts as a versatile handle to build additional heterocyclic systems. Through condensation reactions with various nucleophiles, it can be converted into precursors for a multitude of other complex scaffolds. For instance, reaction with hydrazines yields hydrazones, which can be cyclized to form rings like pyrazoles or triazines. nih.gov Similarly, reactions with amines produce Schiff bases or imines, which are key intermediates in the synthesis of numerous other heterocyclic compounds. nih.gov This reactivity allows chemists to use the parent compound as a foundation, appending new rings to create molecules with tailored electronic and steric properties.
Table 1: Potential Heterocyclic Precursors from this compound
| Reactant | Intermediate Functional Group | Potential Final Heterocycle |
|---|---|---|
| Hydrazine (B178648) (or derivatives) | Hydrazone | Pyrazole, Triazine |
| Hydroxylamine (B1172632) | Oxime | Isoxazole |
| Primary Amines | Imine (Schiff Base) | Dihydropyrimidine, Imidazole |
The rigidity and defined geometry of the phenyl-1,2,4-oxadiazole unit make it an attractive component for incorporation into macrocycles and polymers. Macrocycles containing heterocyclic units have shown significant utility in areas like host-guest chemistry and as synthetic ion channels. nih.govnih.govresearchgate.net By functionalizing this compound at another position (for example, on the phenyl ring) to create a bifunctional monomer, it can undergo polymerization or macrocyclization reactions. The resulting macromolecules would benefit from the thermal stability and rigidity imparted by the oxadiazole core. researchgate.net Such polymers could possess unique properties suitable for specialty plastics or materials with specific electronic characteristics. The synthesis of these large structures often relies on robust and high-yield reactions like azide-alkyne cycloadditions or palladium-catalyzed cross-couplings, for which the aldehyde can be a precursor to a necessary functional group. core.ac.uk
Potential in Materials Science Applications
The electronic properties of the 1,2,4-oxadiazole ring, combined with its thermal stability, have led to its exploration in various materials science contexts.
Heterocyclic compounds, particularly those that are electron-deficient like oxadiazoles (B1248032), are widely used in the construction of Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.netrsc.org While the 1,3,4-oxadiazole (B1194373) isomer is more commonly cited, the fundamental properties of the oxadiazole ring system are beneficial. These rings facilitate electron transport and injection in OLED devices. rsc.orgnih.gov Derivatives of this compound can be synthesized to serve as electron-transporting materials (ETMs) or as part of the emissive layer. The aldehyde group provides a convenient point for chemical modification, allowing for the attachment of other functional units, such as hole-transporting moieties, to create bipolar host materials or emitters with finely-tuned photophysical properties. nih.gov
Table 2: Desirable Properties of Oxadiazole Scaffolds for OLEDs
| Property | Relevance to OLED Performance |
|---|---|
| High Electron Affinity | Facilitates efficient electron injection and transport. |
| Good Thermal Stability | Ensures device longevity and operational stability. |
| High Photoluminescence Quantum Yield | Leads to brighter and more efficient light emission. researchgate.net |
The incorporation of rigid, polar heterocyclic rings is a common strategy in the design of liquid crystals. The 3,5-disubstituted 1,2,4-oxadiazole core has been successfully used as a mesogenic unit to induce liquid crystalline phases. researchgate.netnih.gov The high dipole moment and polarizability of the oxadiazole ring contribute to the intermolecular interactions necessary for the formation of mesophases like nematic and smectic phases. nih.gov this compound is an ideal precursor for such materials. The aldehyde can be readily converted into a long, flexible alkyl or alkoxy chain—a critical feature of calamitic (rod-shaped) liquid crystals—through reactions like Wittig olefination followed by reduction, or direct reduction to an alcohol followed by etherification. The combination of the rigid phenyl-oxadiazole core with a flexible chain would fulfill the structural requirements for liquid crystallinity.
Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte, such as a metal ion or an anion, through a change in their fluorescence. The 1,3,4-oxadiazole ring system is known to be a component of fluorescent materials. nih.govresearchgate.net The phenyl-oxadiazole fragment within this compound can act as the fluorophore (the light-emitting part). The aldehyde group serves as a crucial attachment point for a "receptor" unit—a chemical group designed to selectively bind to the target analyte. Upon binding of the analyte to the receptor, the electronic environment of the fluorophore is altered, leading to a detectable change in the fluorescence intensity or wavelength (color). This mechanism can be engineered to create highly selective and sensitive sensors for environmental monitoring or biological imaging. rsc.org
Table 3: Components of a Potential Chemosensor Based on this compound
| Component | Function | Derived From |
|---|---|---|
| Fluorophore | Emits light upon excitation | Phenyl-1,2,4-oxadiazole core |
| Receptor | Selectively binds to the target analyte | Synthesized from the 3-carboxaldehyde group |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pyrazole |
| Triazine |
| Isoxazole |
| Dihydropyrimidine |
Applications in Agrochemical Chemistry
The 1,2,4-oxadiazole scaffold is a privileged structure in agrochemical research, with derivatives exhibiting a wide spectrum of biological activities, including herbicidal, insecticidal, and fungicidal properties. researchgate.netmdpi.commdpi.comresearchgate.net The aldehyde functionality of this compound makes it an ideal starting point for the synthesis of diverse agrochemical candidates through reactions such as condensation, oxidation, and reduction to build more complex and potent molecules.
Derivatives of 1,2,4-oxadiazole have been investigated for their potential as herbicides. mdpi.commdpi.com The development of novel herbicides is crucial to manage weed resistance and ensure crop security. acs.orgacs.org Compounds containing the oxadiazole ring have been shown to act as potent inhibitors of biological targets in weeds, such as protoporphyrinogen (B1215707) oxidase (PPO). acs.org The structural features of the 1,2,4-oxadiazole ring can be modified to optimize herbicidal activity against specific weeds while maintaining crop selectivity. acs.orgnih.gov For example, research into 1,3,4-oxadiazole derivatives has led to the identification of potent transketolase inhibitors with significant herbicidal activity against weeds like Amaranthus retroflexus and Digitaria sanguinalis. acs.org The aldehyde group in this compound can be readily converted into various functional groups, allowing for the systematic exploration of structure-activity relationships (SAR) to develop new herbicidal agents.
The 1,2,4-oxadiazole moiety is a key component in a variety of compounds designed for insect and fungus control. mdpi.comacs.org Research has demonstrated that introducing this heterocycle into molecular structures can lead to potent bioactivity against a range of agricultural pests and pathogens. researchgate.netacs.orgresearchgate.net
In the area of insecticides, 1,2,4-oxadiazole derivatives have shown efficacy against pests such as Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus. acs.org Some compounds have been found to act as muscarinic acetylcholine (B1216132) receptor agonists, a mode of action effective against insects like Nilaparvata lugens. researchgate.net
For fungicidal applications, these compounds have been effective against pathogens like Pseudoperonospora cubensis and Sclerotinia sclerotiorum. mdpi.comacs.orgresearchgate.net For instance, a series of novel 1,2,4-oxadiazole derivatives containing amide fragments were synthesized and showed excellent in vitro antifungal activity against S. sclerotiorum, with EC₅₀ values comparable to commercial fungicides. mdpi.comresearchgate.net The fungicidal mechanism for some derivatives has been linked to the inhibition of succinate (B1194679) dehydrogenase (SDH). mdpi.comresearchgate.net
Table 2: Bioactivity of Selected 1,2,4-Oxadiazole Derivatives in Agrochemical Applications
This table summarizes the efficacy of various 1,2,4-oxadiazole derivatives against specific agricultural pests and pathogens.
| Derivative Class | Target Organism | Bioactivity Metric | Value (mg/L or µg/mL) | Application | Source(s) |
| Pyrimidin-4-amine derivative (U7) | Mythimna separata (Armyworm) | LC₅₀ | 3.57 | Insecticidal | acs.org |
| Pyrimidin-4-amine derivative (U7) | Pseudoperonospora cubensis | EC₅₀ | 24.94 | Fungicidal | acs.org |
| 1,2,4-Oxadiazole-amide derivative (F15) | Sclerotinia sclerotiorum | EC₅₀ | 2.9 (µg/mL) | Fungicidal | mdpi.comresearchgate.net |
| 1,2,4-Oxadiazole-amide derivative (F11) | Meloidogyne incognita (Nematode) | Corrected Mortality | 93.2% (at 200 µg/mL) | Nematicidal | mdpi.comresearchgate.net |
| 3-Pyridyl-substituted 1,2,4-oxadiazole | Nilaparvata lugens | - | Good Activity | Insecticidal | researchgate.net |
Catalytic Applications
The 1,2,4-oxadiazole moiety has been incorporated into ligands for metal complexes, although it has been explored less extensively than its 1,3,4-oxadiazole isomer. nih.govresearchgate.net The nitrogen atoms of the oxadiazole ring can chelate metal ions, forming stable complexes with transition metals like copper(II), nickel(II), zinc(II), and palladium(II). nih.gov For example, 3,5-bis(2′-pyridyl)-1,2,4-oxadiazole has been used to synthesize a series of metal complexes. nih.gov The aldehyde group of this compound provides a convenient point for further functionalization, allowing for the synthesis of more complex multidentate ligands. For instance, condensation of the aldehyde with amines can generate Schiff base ligands, which are widely used in coordination chemistry and catalysis. The resulting metal complexes have potential applications in various catalytic transformations, building on the established utility of oxadiazole-based metal-organic frameworks and coordination polymers. nih.govresearchgate.net
While the direct use of this compound in organocatalysis is not extensively documented, its aldehyde functionality is a key feature for many organocatalytic transformations. Structures derived from this compound hold potential for applications in this field. For example, the aldehyde can be used to form chiral iminium or enamine intermediates, which are central to many asymmetric organocatalytic reactions. By condensing the aldehyde with chiral primary or secondary amines, a variety of chiral catalysts or intermediates could be generated. The 1,2,4-oxadiazole ring would serve as a rigid, sterically defined scaffold that could influence the stereochemical outcome of a catalyzed reaction. This remains a promising yet underexplored area for the application of this versatile synthetic intermediate.
Future Directions and Research Opportunities
Development of Novel and Highly Efficient Synthetic Methodologies
Recent advances in synthetic chemistry, such as the use of Vilsmeier reagent as a carboxylic acid group activator or the two-component reaction of gem-dibromomethylarenes with amidoximes, offer promising avenues for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. nih.gov Adapting these methods for the specific synthesis of 5-phenyl-1,2,4-oxadiazole-3-carboxaldehyde and its analogs could provide more efficient and scalable production routes.
Exploration of Untapped Reactivity Patterns and Rearrangements
The 1,2,4-oxadiazole (B8745197) ring is known for its susceptibility to various rearrangement reactions, a consequence of its relatively low aromaticity and the labile O-N bond. researchgate.netosi.lvchim.it These rearrangements can lead to the formation of other, often more stable, heterocyclic systems, providing a powerful tool for generating molecular diversity. researchgate.netchim.it Future research should focus on systematically investigating the reactivity of the aldehyde group in this compound in concert with the inherent reactivity of the oxadiazole core.
Key areas of exploration include:
The Boulton-Katritzky Rearrangement (BKR) : This thermal rearrangement is a well-documented transformation for 1,2,4-oxadiazoles and could be exploited to synthesize novel heterocyclic structures from derivatives of this compound. chim.itacs.org
Photochemical Rearrangements : Irradiation of 1,2,4-oxadiazoles can induce cleavage of the O-N bond, leading to various rearranged products depending on the reaction conditions. chim.it The influence of the aldehyde functionality on these photochemical pathways remains an unexplored area.
Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) Reactions : This reaction cascade offers a pathway to transform the 1,2,4-oxadiazole ring into different heterocyclic systems. researchgate.netosi.lv Investigating the ANRORC reactions of this compound could yield novel and synthetically useful compounds. chim.it
| Rearrangement Type | Description | Potential Outcome for this compound Derivatives |
|---|---|---|
| Boulton-Katritzky Rearrangement (BKR) | A thermal, internal nucleophilic substitution leading to the interconversion of five-membered heterocycles. chim.itacs.org | Synthesis of novel triazoles, imidazoles, or other heterocycles depending on the side chain derived from the aldehyde group. chim.it |
| Photochemical Rearrangements | UV irradiation can lead to O-N bond cleavage and subsequent rearrangement to form various isomers or ring-contracted/expanded products. chim.it | Formation of regioisomeric 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or other complex heterocyclic systems. chim.it |
| ANRORC Reactions | Addition of a nucleophile to the heterocyclic ring, followed by ring opening and subsequent ring closure to form a new heterocyclic system. researchgate.netosi.lv | Transformation into other heterocyclic scaffolds, such as pyrimidines or isoxazoles, by reacting with appropriate nucleophiles. chim.it |
Integration with Flow Chemistry and Automated Synthesis Technologies
Flow chemistry and automated synthesis platforms are revolutionizing chemical manufacturing by enabling safer, more efficient, and scalable production of chemical compounds. beilstein-journals.orgnih.govnih.govrsc.org The application of these technologies to the synthesis of this compound and its derivatives presents a significant research opportunity. researchgate.net
Continuous flow processes can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. beilstein-journals.orgnih.gov Furthermore, the integration of in-line purification techniques, such as extraction and chromatography, can streamline the entire synthesis and purification workflow. beilstein-journals.orgnih.gov Automated synthesis platforms can be employed for the rapid generation of libraries of this compound derivatives for high-throughput screening in drug discovery and materials science. nih.govrsc.org
Advanced In Silico Screening for New Applications
Computational chemistry and in silico screening methods are becoming indispensable tools in modern chemical research. chemmethod.com These approaches can be used to predict the physicochemical properties, biological activities, and potential applications of novel compounds, thereby guiding experimental efforts and accelerating the discovery process. africanjournalofbiomedicalresearch.comuctm.edu
Future research should leverage advanced in silico screening to explore the potential of this compound and its derivatives in various fields. This includes:
Virtual Screening for Drug Discovery : Docking studies and molecular dynamics simulations can be used to identify potential biological targets for compounds derived from this compound. nih.govipbcams.ac.cn
Prediction of Material Properties : Computational modeling can be employed to predict the electronic, optical, and mechanical properties of materials incorporating the this compound core.
ADMET Prediction : In silico tools can be used to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new derivatives, which is crucial for the development of new therapeutic agents. africanjournalofbiomedicalresearch.com
Investigation into Supramolecular Assembly and Self-Assembled Systems
The rigid, planar structure of the 1,2,4-oxadiazole ring, combined with the potential for intermolecular interactions through the phenyl and aldehyde groups, makes this compound an attractive building block for the construction of supramolecular assemblies and self-assembled systems. nih.govlifechemicals.com
Future research in this area could focus on:
Liquid Crystals : The 1,2,4-oxadiazole moiety has been incorporated into liquid crystalline materials. lifechemicals.comresearchgate.net By modifying the substituents on the phenyl ring and derivatizing the aldehyde group, it may be possible to design novel liquid crystals with specific mesomorphic properties.
Metal-Organic Frameworks (MOFs) : The nitrogen atoms in the oxadiazole ring can act as ligands for metal ions, opening up the possibility of using this compound derivatives as building blocks for the construction of MOFs with potential applications in gas storage, catalysis, and sensing.
Organic Gels and Nanostructures : The directional intermolecular interactions of this compound derivatives could be harnessed to form self-assembled gels and other nanostructures with interesting functional properties.
Design and Synthesis of Functional Materials Incorporating the this compound Core
The unique electronic and structural features of the 1,2,4-oxadiazole ring suggest that this compound could serve as a key component in the design and synthesis of a variety of functional materials. researchgate.net
Potential areas for future research include:
Luminescent Materials : Some 1,2,4-oxadiazole derivatives have been shown to exhibit luminescence. lifechemicals.comresearchgate.net By strategic modification of the molecular structure, it may be possible to develop novel fluorescent or phosphorescent materials for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
Energetic Materials : The high nitrogen content and oxygen balance of the 1,2,4-oxadiazole ring have led to its investigation in the field of energetic materials. acs.orgrsc.org While safety considerations are paramount, the exploration of derivatives of this compound as components of new energetic materials could be a fruitful area of research.
Electrochromic Materials : The ability of certain organic molecules to change color in response to an electrical stimulus is the basis of electrochromic materials. The conjugated system of this compound could be extended and modified to create novel electrochromic materials for applications in smart windows and displays. researchgate.net
| Material Type | Key Feature of 1,2,4-Oxadiazole Core | Potential Application |
|---|---|---|
| Luminescent Materials | Rigid, conjugated scaffold that can be functionalized to tune emission properties. lifechemicals.comresearchgate.net | OLEDs, chemical sensors, bio-imaging agents. |
| Energetic Materials | High nitrogen content and favorable oxygen balance. acs.orgrsc.org | Propellants, explosives with tailored sensitivity and performance. acs.org |
| Electrochromic Materials | Electron-accepting nature and ability to be part of an extended π-conjugated system. researchgate.net | Smart windows, electronic displays, optical switches. |
| Liquid Crystals | Linear, rigid core structure that promotes mesophase formation. lifechemicals.comresearchgate.net | Display technologies, optical sensors. |
| Metal-Organic Frameworks (MOFs) | Nitrogen atoms capable of coordinating with metal ions. | Gas storage and separation, catalysis, chemical sensing. |
Q & A
Basic: What are the common synthetic routes for 5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde, and how are purity and yield optimized?
Methodological Answer:
Synthesis typically involves cyclization reactions of precursor molecules. For example, Lawesson’s reagent has been employed in cyclizing ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate to form structurally related 1,3-thiazole derivatives, which can be adapted for oxadiazole synthesis . Key steps include:
- Precursor preparation : Use of benzylsulfanyl and phenylethylamine intermediates.
- Cyclization : Lawesson’s reagent facilitates sulfur incorporation and ring closure under controlled temperatures (60–80°C).
- Oxidative chlorination : To introduce functional groups like sulfonyl chloride for downstream modifications.
Optimization : Yield and purity are enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol/water mixtures. Monitoring reaction progress with TLC and adjusting stoichiometric ratios of reagents (e.g., 1.2 equivalents of Lawesson’s reagent) minimizes by-products .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For example, oxadiazole ring protons resonate at δ 8.2–8.5 ppm (aromatic) and δ 10.1–10.3 ppm (aldehyde proton) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., observed [M+H] at m/z 501.2841 vs. calculated 501.2860 for a related oxadiazole derivative) .
- IR Spectroscopy : Detects functional groups (C=O stretch at ~1700 cm, C=N at ~1600 cm).
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry using SHELX software (e.g., refinement with SHELXL for small-molecule structures) .
Advanced: How does the compound’s reactivity in base-catalyzed rearrangements inform its stability and derivatization potential?
Methodological Answer:
Kinetic studies in DO/HO (D/W) mixtures reveal specific-base catalysis mechanisms. For example, 5-phenyl-1,2,4-oxadiazole derivatives undergo rearrangement to 1H-1,2,4-triazoles via deprotonation of side-chain NH groups (pKa ~9–10). Key findings:
- Rate dependence : Linear correlation between log(k) and pH, confirming base-catalyzed pathways .
- Stability implications : High acidity of the NH proton (e.g., –NH–CO–NH–Ph side chains) necessitates storage in anhydrous conditions to prevent hydrolysis.
- Derivatization : Controlled base exposure (e.g., NaOH in THF) enables selective functionalization at the aldehyde group without ring degradation .
Advanced: What methodological considerations are critical when evaluating the antitumor activity of this compound derivatives?
Methodological Answer:
- In vitro screening : Use 60+ cancer cell lines (e.g., NCI-60 panel) to assess growth inhibition (GP%). For example, 4-methyl-1-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine showed GP 9.28% against renal line RFX 393, highlighting selectivity .
- Structure-Activity Relationships (SAR) : Modify the aldehyde group to sulfonamides or carboxamides. Bulky substituents (e.g., trifluoromethyl) enhance membrane permeability.
- Dose-response assays : IC values are determined via MTT assays, with triplicate measurements to ensure reproducibility.
- Mechanistic studies : Flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) validate mode of action .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies in GP% or IC values often arise from:
- Cell line heterogeneity : Sensitivity varies by tissue origin (e.g., renal vs. CNS lines). Normalize data using reference drugs (e.g., doxorubicin).
- Assay conditions : Standardize incubation time (72 hours), serum concentration (10% FBS), and cell density (5,000 cells/well).
- Batch variability : Use commercially authenticated cell lines (e.g., ATCC) and report passage numbers.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare means. For example, reports GP 30.71–57.90% for CNS lines, requiring ±5% error margins for significance .
Advanced: What crystallographic strategies are employed to analyze this compound derivatives?
Methodological Answer:
- Data collection : High-resolution (≤1.0 Å) X-ray diffraction data collected at 100 K using synchrotron radiation.
- Structure solution : SHELXD (dual-space methods) for phase determination, followed by refinement with SHELXL (anisotropic displacement parameters) .
- Validation : Check for twinning (e.g., Hooft parameter >0.5) and R-factor convergence (R1 < 5%).
- Case study : The crystal structure of a TrkA kinase inhibitor (PDB: 4PMS) containing a 5-phenyl-1,2,4-oxadiazole moiety revealed π-stacking interactions with Phe589, critical for binding affinity .
Advanced: How can computational modeling complement experimental studies of this compound?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases). Grid boxes centered on ATP-binding pockets (20 Å).
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gap ~4.5 eV, indicating redox stability).
- MD simulations : GROMACS for 100 ns trajectories to evaluate conformational dynamics in aqueous solution (TIP3P water model).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
